3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride
Description
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride (CAS: 1353979-37-9) is an azetidine derivative featuring a 4-fluorophenylthioether group linked via a methyl bridge to a strained four-membered azetidine ring. Its molecular formula is C₁₀H₁₄ClFNS, with a molecular weight of 247.74 g/mol. The compound’s structure combines a sulfur atom in the thioether linkage, which enhances lipophilicity, and a para-fluorophenyl group, which introduces electronic effects critical for interactions with biological targets .
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYGQLHAZXSDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CSC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Azetidine Precursors with 4-Fluorobenzyl Mercaptan
The primary and most direct synthetic route to 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride involves the reaction of 4-fluorobenzyl mercaptan with an azetidine precursor. This reaction typically proceeds via a nucleophilic substitution mechanism facilitated by a base such as sodium hydride or potassium carbonate. The base deprotonates the thiol group, generating a thiolate anion that attacks the azetidine ring or a suitable leaving group on the azetidine precursor, forming the thioether linkage.
- Reaction Conditions: The reaction is generally performed in organic solvents like dichloromethane or tetrahydrofuran, under temperatures ranging from -78°C to room temperature to control reactivity and yield.
- Base: Sodium hydride or potassium carbonate is used to generate the nucleophilic thiolate.
- Outcome: The product is isolated as the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
This method is scalable and adaptable to industrial production, where continuous flow reactors and automated systems can be employed to optimize yield and purity.
Azetidine Ring Functionalization and Hydrochloride Salt Formation
The azetidine ring precursor can be prepared or modified through silyl protection and deprotection steps, followed by hydrochloride salt formation:
- Silyl Protection: N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid solution at room temperature, followed by extraction and neutralization steps to yield the free azetidine.
- Salt Formation: Bubbling hydrogen chloride gas through a suspension of the azetidine derivative in ethanol at 0°C, followed by reflux for 12 hours, precipitates the hydrochloride salt.
- Purification: The solid hydrochloride salt is collected by filtration and washed with methyl tert-butyl ether to yield pure product.
This method ensures the azetidine ring is preserved and functionalized appropriately before coupling with the 4-fluorophenylthio moiety.
Oxidation and Reduction Reactions as Post-Synthetic Modifications
After synthesis, 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride can undergo further chemical transformations:
- Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid to convert the thioether to sulfoxides or sulfones.
- Reduction: Using lithium aluminum hydride to reduce the thioether to the corresponding thiol.
- Substitution: Nucleophilic substitutions on the azetidine ring or fluorophenyl group to generate derivatives.
These reactions are typically performed in organic solvents under controlled temperature conditions.
Data Table: Summary of Preparation Methods
| Method Number | Key Steps | Reagents/Conditions | Product Form | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution of azetidine precursor with 4-fluorobenzyl mercaptan | Sodium hydride or potassium carbonate, DCM/THF, -78°C to RT | 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride | Scalable, direct synthesis |
| 2 | Coupling of thioglycolic acid with diphenylmethanol derivatives, esterification, aminolysis | TFA, iodomethane, acetone reflux, ammonium hydroxide, MeOH, 50°C | Thioacetamide intermediates (analogues) | Multi-step, adaptable for derivatives |
| 3 | Silyl protection/deprotection of azetidine, HCl gas treatment for salt formation | N-t-butyl-O-trimethylsilylazetidine, HCl gas, ethanol, 0°C to reflux | Azetidine hydrochloride salt | Ensures ring integrity and salt formation |
| 4 | Post-synthesis oxidation/reduction/substitution | H2O2, m-CPBA, LiAlH4, organic solvents, controlled temp | Oxidized/reduced derivatives | For structural modification |
Research Findings and Analysis
- The nucleophilic substitution approach is the most straightforward and commonly used method for synthesizing 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride, offering good yields and scalability.
- Multi-step syntheses involving thioglycolic acid and diphenylmethanol derivatives provide routes to related thioether compounds but are more complex and time-consuming.
- The formation of the hydrochloride salt is crucial for isolating the compound in a stable, crystalline form, often achieved by HCl gas treatment under controlled temperature conditions.
- Post-synthetic modifications allow for the exploration of structure-activity relationships by generating oxidized or reduced derivatives, expanding the compound's utility in medicinal and organic chemistry.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiomethyl group is susceptible to oxidation, similar to thioacetamide analogues . Potential oxidation pathways include:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | H₂O₂ (30% in acetic acid/methanol) | Sulfinyl or sulfonyl derivatives |
| Partial Oxidation | Controlled H₂O₂ or other oxidizing agents | Sulfinic acid intermediates |
For example, thioacetamide analogues in prior studies were oxidized using hydrogen peroxide (H₂O₂) in acetic acid/methanol mixtures to yield sulfinylacetamides . This suggests that 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride could undergo similar transformations, forming a sulfinylated azetidine derivative under controlled conditions.
Substitution Reactions
The azetidine ring, a strained heterocycle, may participate in nucleophilic substitution reactions. The thiomethyl group could act as a leaving group under specific conditions:
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Nucleophilic Substitution : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) could replace the thiomethyl group with an amine, forming novel azetidine derivatives.
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Cross-Coupling : The sulfur group might facilitate metal-mediated coupling reactions, though this would require further optimization.
Hydrolysis and Acid-Base Chemistry
The thiomethyl group is relatively inert under mild hydrolytic conditions but may react under extreme pH:
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Acidic Conditions : In concentrated trifluoroacetic acid (TFA), the thiomethyl group could undergo cleavage, releasing the fluorophenylthiolate ion.
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Basic Conditions : Exposure to strong bases (e.g., NaOH) might lead to deprotonation of the azetidine ring, though the hydrochloride salt would likely dissociate first.
Coupling Reactions
The compound’s structure suggests compatibility with carbodiimide-mediated coupling reactions, as described for thioacetamide analogues :
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N-Coupling : Reaction with carbodiimide (CDI) and amines could functionalize the azetidine nitrogen, forming amide or urea derivatives.
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S-Coupling : The thiomethyl group might participate in thiol-ene reactions or thiol-yne additions, though this requires further investigation.
Synthetic Pathways
Based on analogous thioacetamide syntheses , potential routes for constructing 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride include:
| Step | Reagents | Key Transformation |
|---|---|---|
| 1 | Thioglycolic acid + diphenylmethanol analogues in TFA | Formation of thiomethyl intermediate |
| 2 | Azetidine ring closure | Cyclization via nucleophilic substitution |
| 3 | Acid-base workup | Isolation of hydrochloride salt |
Research Findings and Challenges
-
Stability : The azetidine ring’s strain and the fluorophenyl substituent’s electron-withdrawing effects may influence reactivity. Prior studies on azetidine derivatives highlight their susceptibility to ring-opening under harsh conditions.
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Selectivity : Oxidation or substitution reactions must be carefully controlled to avoid over-oxidation or unintended side reactions.
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Pharmacological Implications : The fluorophenylthio group could modulate bioavailability or binding affinity, as seen in Modafinil analogues .
Scientific Research Applications
Medicinal Chemistry
- Building Block for Drug Development : The compound serves as a crucial intermediate in synthesizing various bioactive molecules and pharmaceuticals. Its thioether linkage enhances its potential for forming diverse derivatives that can interact with biological targets effectively.
- Mechanism of Action : The azetidine ring can undergo ring-opening reactions, producing reactive intermediates that may interact with specific molecular targets, contributing to its biological activity.
Organic Synthesis
- Versatile Intermediate : In organic synthesis, 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is utilized to construct complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Polymer Chemistry
- Polyamine Production : Azetidines like this compound are explored for their potential in preparing polyamines through ring-opening polymerization. This application is significant in developing new materials with specialized properties.
Material Science
- Development of New Materials : The compound is investigated for its potential use in creating materials with unique characteristics. Its chemical properties allow for modifications that can lead to innovative applications in various industries.
Anticancer Activity
Preliminary studies indicate that 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell growth in breast cancer cells, suggesting its potential role as an anticancer agent.
Neuroprotective Effects
Research has also highlighted the compound's interaction with nicotinic acetylcholine receptors (nAChRs), indicating potential neuroprotective applications. Studies suggest that it could enhance cognitive function in animal models by modulating nAChR activity, aligning with findings from similar compounds used in treating cognitive decline associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related azetidine and piperidine derivatives:
Functional and Pharmacological Implications
Thioether vs. Ether Linkages: The thioether group in the target compound increases lipophilicity compared to the oxygen-based linker in 3-((4-Fluorophenoxy)methyl)azetidine HCl. This enhances membrane permeability but may reduce solubility in aqueous environments . Sulfur’s polarizability and larger atomic size could facilitate stronger van der Waals interactions with hydrophobic binding pockets in enzymes or receptors .
Ring Size and Strain :
- Azetidine’s four-membered ring introduces significant angle strain compared to piperidine’s six-membered ring. This strain may increase reactivity, making the compound more prone to ring-opening reactions or conformational adjustments during target binding .
Halogen and Substitution Position: The para-fluorine in the target compound provides electron-withdrawing effects, stabilizing aryl groups and influencing electronic interactions with targets. In contrast, 3-(3-Fluorobenzyl)azetidine HCl’s meta-fluorine may sterically hinder binding in certain orientations .
Pharmacological Relevance: Thioether-containing compounds like cimetidine and ranitidine are known to interact with cytochrome P-450 enzymes, suggesting the target compound may also exhibit metabolic interactions .
Biological Activity
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride, a compound with the CAS number 1864053-81-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a thioether group containing a fluorophenyl moiety. The molecular structure can be represented as follows:
- Molecular Formula : C10H12ClFNS
- Molecular Weight : 233.73 g/mol
The biological activity of 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the fluorine atom enhances the compound's lipophilicity and potentially increases its binding affinity to target proteins.
Anticancer Activity
Recent studies indicate that compounds similar to 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride exhibit significant anticancer properties. For instance, related azetidine derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.12 | |
| Compound B | A549 (Lung Cancer) | 0.76 | |
| Compound C | SK-MEL-5 (Melanoma) | 1.47 |
These findings suggest that the azetidine scaffold may be a valuable template for developing new anticancer agents.
Antimicrobial Activity
The compound's thioether functionality may also contribute to antimicrobial activity. In vitro studies have demonstrated that related compounds exhibit activity against various bacterial strains, potentially through interference with bacterial cell wall synthesis or function.
Case Studies
-
Case Study on Anticancer Efficacy :
A study investigated the antiproliferative effects of azetidine derivatives on breast cancer cells (MCF-7). The results indicated that several derivatives, including those structurally similar to 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride, achieved IC50 values below 1 µM, highlighting their potential as effective anticancer agents . -
Case Study on Antimicrobial Properties :
Another investigation focused on the antibacterial activity of thioether-containing compounds against Staphylococcus aureus. The results showed that these compounds inhibited bacterial growth at concentrations comparable to standard antibiotics, suggesting their potential use in treating resistant infections .
Research Findings
Research has shown that modifications to the azetidine structure can significantly influence biological activity. For example, substituting different groups on the phenyl ring alters lipophilicity and electronic properties, which can enhance or reduce potency against specific targets .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Electronegative substituents (e.g., fluorine) enhance biological activity.
- Hydrophobic interactions play a crucial role in binding affinity and efficacy.
Q & A
Q. Methodological Answer :
- Storage : Keep at -20°C in anhydrous conditions to prevent hydrolysis of the azetidine ring.
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration (≥1200°C) to avoid environmental release of fluorinated byproducts .
- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation from thioether intermediates.
Advanced: How can researchers design assays to evaluate its impact on mitochondrial dysfunction?
Q. Methodological Answer :
- Cell models : Use SH-SY5Y neuroblastoma cells (as in ) to mimic oxidative stress.
- Markers : Measure ATP production (luciferase assays), ROS levels (DCFDA fluorescence), and mitochondrial membrane potential (JC-1 dye).
- Controls : Include MPP⁺-induced cytotoxicity models and validate with antioxidants (e.g., N-acetylcysteine) .
Basic: Which analytical techniques are optimal for purity assessment?
Q. Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol/ammonium acetate buffer (pH 4.5).
- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 272.1) and rule out sulfoxide byproducts.
- Elemental analysis : Verify Cl⁻ content (~14.5%) to confirm hydrochloride salt formation .
Advanced: How to address solubility challenges in pharmacokinetic studies?
Q. Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO-water mixtures (≤5% DMSO) to enhance aqueous solubility.
- Salt screening : Test alternative counterions (e.g., besylate) if hydrochloride salt shows poor bioavailability.
- In silico modeling : Predict solubility parameters using tools like ALOGPS or SwissADME .
Advanced: What strategies guide structure-activity relationship (SAR) studies for azetidine derivatives?
Q. Methodological Answer :
- Substituent variation : Modify the fluorophenyl group (e.g., replace F with Cl or CF₃) and assess changes in receptor binding (e.g., serotonin transporters, as in ).
- Bioisosteric replacement : Substitute the thioether group with sulfone or ether linkages to evaluate metabolic stability.
- High-throughput screening : Use radioligand binding assays (e.g., H-paroxetine for SERT inhibition) to quantify potency .
Basic: How to resolve contradictory bioactivity data across cell lines?
Q. Methodological Answer :
- Standardize protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 24 vs. 48 hours).
- Endpoint validation : Compare multiple assays (e.g., MTT vs. resazurin for viability) to rule out assay-specific artifacts.
- Transcriptomic profiling : Perform RNA-seq to identify cell line-specific pathway activation (e.g., ERK vs. JNK signaling) .
Advanced: What methodologies assess metabolic stability in preclinical models?
Q. Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- Metabolite ID : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- In vivo PK : Administer IV/PO doses in rodents and calculate AUC, , and clearance rates .
Basic: How to mitigate degradation during long-term storage?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
